molecular formula C11H18O3 B2684539 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2243512-23-2

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B2684539
CAS No.: 2243512-23-2
M. Wt: 198.262
InChI Key: OQTDQLWOXOVNPJ-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system. It is known for its stability and reactivity, making it a valuable compound in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation and carboxylation steps . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to maintain consistent quality and efficiency. The use of advanced reactors and automation helps in scaling up the production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid is unique due to its specific functional groups and stability, making it suitable for a wide range of applications. Its reactivity and ability to undergo various chemical transformations set it apart from similar compounds .

Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-9(2)11(8(12)13)6-4-10(3,14-9)5-7-11/h4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTDQLWOXOVNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC(O1)(CC2)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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